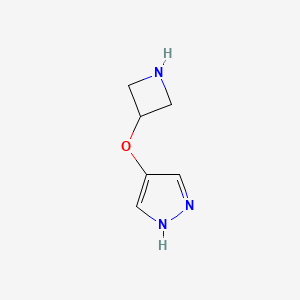

4-(Azetidin-3-yloxy)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

4-(azetidin-3-yloxy)-1H-pyrazole |

InChI |

InChI=1S/C6H9N3O/c1-5(2-7-1)10-6-3-8-9-4-6/h3-5,7H,1-2H2,(H,8,9) |

InChI Key |

RLBOMNINQGXJHL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=CNN=C2 |

Origin of Product |

United States |

Asymmetric Synthesis of Chiral 3 Hydroxyazetidine Precursors

The critical chiral component for the synthesis is an enantiomerically enriched 3-hydroxyazetidine. Several methods have been developed to obtain this intermediate in high optical purity.

One effective approach is the asymmetric synthesis of chiral azetidin-3-ones, which can then be stereoselectively reduced to the corresponding 3-hydroxyazetidines. A notable method involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method provides access to chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). nih.gov The starting chiral N-propargylsulfonamides are readily accessible through established chiral sulfinamide chemistry. The tert-butanesulfonyl protecting group used in this process can be conveniently removed under acidic conditions. nih.gov

Alternatively, enzymatic kinetic resolution or asymmetric reduction of a prochiral ketone can be employed. For instance, the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using a ketoreductase and a glucose dehydrogenase for cofactor regeneration has been reported with high conversion and optical purity. mdpi.com This biocatalytic approach could potentially be adapted for the synthesis of chiral N-Boc-3-hydroxyazetidine from the corresponding ketone.

Chiral resolution of a racemic mixture of 3-hydroxyazetidine or its derivatives is another viable strategy. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation through crystallization. wikipedia.org While effective, this method has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled. wikipedia.org

| Method | Precursor | Key Reagents/Catalysts | Product | Stereoselectivity | Reference |

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | Gold(I) catalyst, Oxidant | Chiral Azetidin-3-ones | >98% ee | nih.gov |

| Asymmetric Biocatalysis | N-Boc-3-piperidone | Ketoreductase, Glucose Dehydrogenase, NADP+ | (S)-N-Boc-3-hydroxypiperidine | >99% ee | mdpi.com |

| Chiral Resolution | Racemic Alcohol | Chiral Resolving Agent (e.g., Tartaric Acid) | Enantiopure Alcohol | Dependent on separation | wikipedia.org |

Coupling of Chiral 3 Hydroxyazetidine with Pyrazole

With the chiral 3-hydroxyazetidine in hand, the subsequent step is the formation of the ether linkage with the pyrazole (B372694) ring. Two primary methods are well-suited for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In this context, the chiral N-protected 3-hydroxyazetidine would first be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide would then act as a nucleophile, displacing a halide from a 4-halo-1H-pyrazole (e.g., 4-bromo-1H-pyrazole or 4-iodo-1H-pyrazole) in an SN2 reaction to form the desired ether. The reaction is typically performed in an aprotic polar solvent like DMF or THF. It is crucial that the pyrazole nitrogen is also protected if it is not intended to react.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| Chiral N-Boc-3-hydroxyazetidine | 4-Halo-1H-pyrazole | NaH | DMF/THF | N-Boc-4-(azetidin-3-yloxy)-1H-pyrazole | masterorganicchemistry.com |

The Mitsunobu reaction is a powerful and often preferred method for forming C-O bonds under mild conditions with a high degree of stereochemical control. nii.ac.jpnih.gov This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile that has an acidic proton (pKa typically < 15), such as the N-H of a pyrazole ring. The reaction is carried out in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center. Therefore, to obtain a specific enantiomer of the product, the opposite enantiomer of the starting alcohol must be used. The reaction generally proceeds with high yields and stereoselectivity. nii.ac.jp

| Alcohol | Nucleophile | Reagents | Key Feature | Product | Reference |

| Chiral N-Boc-3-hydroxyazetidine | 1H-Pyrazole | PPh3, DEAD/DIAD | Inversion of stereochemistry | N-Boc-4-(azetidin-3-yloxy)-1H-pyrazole | nii.ac.jpnih.gov |

Following the coupling reaction, the N-protecting group on the azetidine (B1206935) (e.g., Boc) can be removed under appropriate conditions, typically with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield the final 4-(azetidin-3-yloxy)-1H-pyrazole.

Computational and Theoretical Studies on 4 Azetidin 3 Yloxy 1h Pyrazole and Its Congeners

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. eurasianjournals.comnih.gov It is frequently employed to study pyrazole (B372694) derivatives, providing insights into their reactivity, stability, and potential applications. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. researchgate.net

For pyrazole derivatives, the HOMO-LUMO gap can be calculated using DFT methods to predict their electronic behavior. A smaller energy gap generally corresponds to higher reactivity and polarizability. While specific data for 4-(azetidin-3-yloxy)-1H-pyrazole is unavailable, studies on related pyrazole systems show that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. For instance, the introduction of electron-donating or withdrawing groups can tune the energy gap, thereby modifying the molecule's electronic properties.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Pyrazole Derivatives (Theoretical Data) This table is illustrative and based on general findings for pyrazole congeners, not specific experimental values for the title compound.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenyl-substituted pyrazole | -6.2 | -1.5 | 4.7 |

| Nitro-substituted pyrazole | -7.1 | -2.8 | 4.3 |

| Amino-substituted pyrazole | -5.8 | -1.2 | 4.6 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ether linkage, indicating these as sites for hydrogen bonding and electrophilic interactions. The hydrogen atom attached to the pyrazole nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor.

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, play a crucial role in the supramolecular assembly and crystal packing of molecules. nih.govscielo.org.mx NCI analysis, often performed using tools like the Reduced Density Gradient (RDG), helps to identify and characterize these weak interactions. researchgate.net

For this compound, NCI analysis would be expected to reveal intramolecular hydrogen bonding between the azetidine (B1206935) N-H group and the pyrazole nitrogen or the ether oxygen. Intermolecularly, hydrogen bonding involving the pyrazole N-H and the nitrogen atoms, as well as π-π stacking between the pyrazole rings, would likely be significant in its solid-state structure. nih.gov Studies on similar heterocyclic systems have demonstrated the importance of these interactions in determining their crystal architecture. researchgate.netnih.gov

Molecules with large hyperpolarizability and delocalized π-electron systems can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.netias.ac.in Pyrazole derivatives have been investigated for their NLO potential due to the aromaticity and electron-rich nature of the pyrazole ring. nih.govresearchgate.net

Computational DFT calculations can predict the first-order hyperpolarizability (β) of a molecule, a key parameter for assessing its NLO response. For a molecule like this compound, the presence of the ether linkage and the azetidine ring could influence the intramolecular charge transfer and thus its NLO properties. While experimental data is lacking, theoretical calculations for related push-pull pyrimidine (B1678525) and pyrazole systems have shown that strategic substitution can significantly enhance their hyperpolarizability. nih.gov

Table 2: Calculated First-Order Hyperpolarizability (β) for Representative NLO-active Heterocycles This table presents illustrative theoretical data for related compounds to provide context.

| Compound Class | Basis Set | Calculated β (esu) |

|---|---|---|

| (nitrovinyl)-1H-pyrazole derivative | MP2/6-311+G(d) | 40 x 10⁻³⁰ |

| Substituted Pyrimidine | B3LYP/6-311++G(d,p) | ~7.33 D (dipole moment) |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. eurasianjournals.comarxiv.org

MD simulations can explore the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. For this compound, key conformational variables would include the orientation of the azetidine ring relative to the pyrazole ring and the puckering of the azetidine ring itself.

Ligand-Target Binding Dynamics

Molecular dynamics (MD) simulations provide crucial insights into the dynamic interactions between a ligand and its target protein, offering a more realistic representation of the binding event than static models. For pyrazole derivatives, MD simulations have been instrumental in understanding the stability of the ligand-protein complex over time. researchgate.net These simulations can reveal how the ligand and protein adapt to each other's presence, including conformational changes in both molecules.

Furthermore, root mean square fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible and which are more rigid. researchgate.net This information is valuable for understanding the entropic contributions to binding and for identifying regions that could be modified to improve binding affinity or selectivity. For example, a highly flexible part of a ligand might indicate an area where a modification could lead to a more stable interaction.

Molecular Docking Investigations

Molecular docking is a widely used computational method to predict the binding orientation and affinity of a ligand to a protein target. rjptonline.orgvistas.ac.in This technique is a cornerstone in modern drug discovery and has been applied to study azetidine and pyrazole-containing compounds. rjptonline.orgresearchgate.netnih.gov

Prediction of Binding Modes and Affinities

Molecular docking studies aim to identify the most likely conformation of a ligand within a protein's binding site and to estimate the strength of the interaction, often expressed as a docking score or binding energy. researchgate.netrjptonline.org For compounds like this compound, docking can predict how the pyrazole core and the azetidine substituent orient themselves to maximize favorable interactions.

The process involves generating a multitude of possible binding poses and then using a scoring function to rank them. researchgate.net These scoring functions typically account for factors like hydrogen bonding, electrostatic interactions, and van der Waals forces. The predicted binding mode can reveal key interactions, such as hydrogen bonds between the pyrazole nitrogen atoms and the protein backbone, which are often crucial for potent inhibition.

The binding affinity predictions from docking, while not always perfectly accurate, are valuable for prioritizing compounds for further experimental testing. For example, a series of pyrazole derivatives can be docked to a target protein, and those with the best docking scores would be considered the most promising candidates for synthesis and biological evaluation. nih.gov

Table 1: Predicted Binding Affinities and Interacting Residues for Pyrazole Derivatives This table is for illustrative purposes. Actual data would be derived from specific research studies.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| This compound | Kinase A | -9.2 | Met123, Leu78, Asp181 |

| Congener 1 | Kinase B | -8.7 | Phe182, Val65, Glu120 |

| Congener 2 | Kinase A | -9.5 | Met123, Tyr125, Asp181 |

Identification of Putative Molecular Targets

Beyond predicting how a compound binds to a known target, molecular docking can also be used in "reverse docking" or "target fishing" to identify potential new protein targets for a given ligand. This involves docking the compound of interest against a large library of protein structures.

This approach can help to elucidate a compound's mechanism of action, predict potential off-target effects, or identify new therapeutic applications (drug repurposing). For a scaffold like this compound, reverse docking could screen it against the human kinome, for example, to predict which kinases it is most likely to inhibit. The results of such a screening would be a list of putative targets, ranked by their predicted binding affinity for the compound. These predictions would then need to be validated experimentally. This computational screening can accelerate the discovery of new biological activities for novel chemical entities. researchgate.net

Table 2: Putative Molecular Targets for a Pyrazole Scaffold Identified via Docking This table is for illustrative purposes. Actual data would be derived from specific research studies.

| Putative Target | Protein Family | Predicted Docking Score | Potential Therapeutic Area |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | -10.1 | Oncology |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Kinase | -9.8 | Oncology |

| p38 Mitogen-Activated Protein Kinase | Kinase | -9.5 | Inflammation |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase | Kinase | -9.3 | Oncology |

Structure Activity Relationship Sar Investigations of 4 Azetidin 3 Yloxy 1h Pyrazole Derivatives

Impact of Substitutions on the Pyrazole (B372694) Ring

The pyrazole ring is a critical component for the biological activity of this class of compounds. Modifications to this ring have profound effects on potency and selectivity, largely governed by the electronic and steric properties of the substituents.

Influence of Electronic Properties and Potency Correlation

The electronic nature of substituents on the pyrazole ring plays a pivotal role in modulating the biological activity of 4-(azetidin-3-yloxy)-1H-pyrazole derivatives. The distribution of electron density within the pyrazole ring can influence its interaction with biological targets. mdpi.com

The correlation between electronic properties and potency is often complex and not always linear. A deep understanding of the electronic landscape of the pyrazole ring is essential for the rational design of more potent analogs. d-nb.infonih.gov

Effects of Alkyl and Aryl Substitutions on Biological Activity

Generally, small alkyl groups, such as methyl groups, at specific positions on the pyrazole ring have been shown to be important for maintaining or enhancing activity. acs.org For example, a 3,5-dimethylpyrazole (B48361) moiety was found to be crucial for activity in one series of compounds, with mono-substituted or unsubstituted analogs showing a loss of potency. acs.org

Aryl substitutions on the pyrazole ring introduce a greater degree of structural diversity and can lead to significant improvements in activity. The nature and substitution pattern of the aryl ring are critical. For example, the introduction of a phenyl group can enhance potency, and further substitution on this phenyl ring with various functional groups can fine-tune the activity. nih.gov The electronic properties of these aryl substituents also play a significant role, as discussed in the previous section.

The following table summarizes the impact of various pyrazole ring substitutions on biological activity based on reported SAR studies:

| Substitution | Position(s) | Observed Effect on Activity |

| Unsubstituted | 3, 5 | Loss of activity compared to disubstituted analogs. acs.org |

| Mono-methyl | 3 or 5 | Reduced activity compared to disubstituted analogs. acs.org |

| Di-methyl | 3, 5 | Important for maintaining high potency in some series. acs.org |

| Phenyl | 3 or 5 | Can enhance activity, providing a scaffold for further optimization. nih.gov |

| Substituted Phenyl | 3 or 5 | Activity is dependent on the nature and position of the substituent on the phenyl ring. nih.gov |

Structural Modifications on the Azetidine (B1206935) Moiety

Effects of Ring Contraction and Ring Opening

The integrity of the azetidine ring is often crucial for biological activity. Ring contraction to a smaller ring system or ring opening can lead to a significant loss of potency. This suggests that the constrained conformation provided by the four-membered azetidine ring is important for optimal interaction with the biological target.

Studies involving the synthesis and evaluation of analogs with modified ring systems have demonstrated the importance of the azetidine moiety. For instance, replacing the azetidine with a different ring system or an acyclic amine can result in a substantial decrease in activity. This highlights the specific spatial arrangement enforced by the azetidine ring as a key determinant of biological function.

Influence of Substituents on Azetidine Nitrogen

In many cases, an unsubstituted azetidine nitrogen (N-H) is preferred for optimal activity. However, the introduction of small alkyl or other functional groups can sometimes be tolerated or even lead to improved properties, depending on the specific biological target and the rest of the molecular structure. The choice of substituent on the azetidine nitrogen is a critical aspect of the optimization process, often requiring a balance between potency, selectivity, and pharmacokinetic properties.

Linker Region Modifications and their Biological Implications

The ether linkage connecting the pyrazole and azetidine moieties is a crucial component of the molecular scaffold. Modifications to this linker region can alter the relative orientation of the two heterocyclic rings, which can have a profound impact on biological activity.

The length and flexibility of the linker are important parameters. Shortening or lengthening the linker can disrupt the optimal positioning of the pyrazole and azetidine rings within the binding site of the target protein, leading to a decrease in potency. The rigidity of the linker is also a key factor. Introducing conformational constraints into the linker can sometimes lead to an increase in activity by reducing the entropic penalty of binding.

Furthermore, the atoms comprising the linker can be varied. For example, replacing the ether oxygen with other atoms or functional groups can influence the electronic properties and hydrogen bonding capabilities of the linker, thereby affecting its interaction with the biological target. The exploration of different linker chemistries is an important avenue for optimizing the biological profile of this compound derivatives.

No Publicly Available Research Found on the Structure-Activity Relationship of this compound Derivatives

Despite a comprehensive search of scientific literature and patent databases, no specific studies detailing the Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) of this compound derivatives could be located.

While the chemical compound "this compound" is known and indexed in chemical supply databases, there is a notable absence of published research investigating its medicinal chemistry, pharmacological properties, or the impact of structural modifications on its biological activity.

Searches for broader categories of pyrazole derivatives yielded numerous results on their diverse biological activities, including as cannabinoid receptor antagonists, anticancer agents, and antimicrobials. These studies often include detailed SAR and QSAR analyses of their respective pyrazole scaffolds. However, none of these publications specifically mention or allude to the this compound core structure.

The lack of publicly accessible information suggests that research into this specific class of compounds may be in very early, unpublished stages or is part of proprietary corporate research that has not been disclosed in the public domain. Therefore, it is not possible to generate the requested article focusing on the computational approaches to SAR elucidation for this particular compound and its derivatives at this time.

Preclinical Biological Investigations and Mechanistic Insights of 4 Azetidin 3 Yloxy 1h Pyrazole and Its Analogues

Evaluation of Enzyme and Receptor Modulatory Activities

Analogues of 4-(azetidin-3-yloxy)-1H-pyrazole have been synthesized and evaluated for their ability to modulate the activity of several key enzymes and receptors involved in various disease pathways.

Kinase Inhibition (e.g., Janus Kinase 2 (JAK-2), BRAF Kinase, FMS-like Tyrosine Kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Akt)

The pyrazole (B372694) scaffold is a well-established hinge-binding moiety for various protein kinase inhibitors, playing a crucial role in the development of targeted therapies, particularly in oncology. nih.govnih.govresearchgate.net Derivatives have been designed as inhibitors for a range of kinases.

FMS-like Tyrosine Kinase 3 (FLT3): A series of 1-H-pyrazole-3-carboxamide derivatives were developed as potent inhibitors of FLT3 and cyclin-dependent kinases (CDKs). The incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole was found to be critical for this inhibitory activity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): In silico studies have explored the binding of pyrazole derivatives to VEGFR, with some compounds showing strong binding interaction affinities. mdpi.com

Other Kinases: Pyrazole derivatives have shown inhibitory activity against a wide range of other kinases. N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffolds have been explored as promiscuous inhibitors targeting the CDK family, including PCTAIRE kinases like CDK16. nih.gov Additionally, pyrazole-based compounds have been investigated as inhibitors of Janus kinases (JAKs), p38α, and Bcr-Abl kinase. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Pyrazole Analogues

| Compound/Series | Target Kinase | Activity (IC₅₀) | Source |

|---|---|---|---|

| Pyrazole-based sulfonamides | B. subtilis | 1 µg/mL | |

| 4-Amino-(1H)-pyrazole Derivatives | JAKs | Not specified | nih.gov |

| 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine | Various kinases (not p38α) | Not specified | nih.gov |

| Asciminib (ABL-001) | Bcr-Abl kinase | 0.5 nM | nih.gov |

| Compound 13 (pyrazole derivative) | Plasmodium falciparum calcium-dependent protein kinase 1 | 56 nM | nih.gov |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein kinase 1δ/ε (CK1δ/ε) | Selective inhibition | x-mol.com |

Note: This table is interactive. You can sort and filter the data.

Hydrolase Enzyme Inhibition (e.g., N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), Fatty Acid Amide Hydrolase (FAAH), Acid Ceramidase (AC))

The endocannabinoid system, which includes hydrolase enzymes like FAAH and NAAA, is a significant target for therapeutic intervention in pain and inflammation.

Fatty Acid Amide Hydrolase (FAAH): The azetidine (B1206935) ring is a key feature in some FAAH inhibitors. Vernalis discovered a racemic azetidine, VER-24052, as a reasonably potent FAAH inhibitor, with one enantiomer being significantly more active. nih.gov This highlights the potential of the azetidine scaffold in designing FAAH inhibitors. Other pyrazole derivatives, such as pyrazole phenylcyclohexylcarbamates, have also been identified as FAAH inhibitors. researchgate.net A series of 2-azetidinones (beta-lactams) with alkenyl chains were evaluated as human FAAH inhibitors, with one compound showing an IC₅₀ value of 4.5 µM. nih.gov Natural compounds like the isoflavone (B191592) Daidzein have also been shown to inhibit FAAH activity. mdpi.com

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): NAAA is another key enzyme responsible for the degradation of bioactive fatty acid ethanolamides. frontiersin.orgfrontiersin.org While many reported NAAA inhibitors are based on the structure of its substrate, palmitoylethanolamide (B50096) (PEA), research has identified various chemical scaffolds capable of inhibiting this enzyme. nih.gov For instance, certain amine compounds and their glycine (B1666218) ester derivatives have been shown to inhibit rat NAAA with IC₅₀ values in the low micromolar range without significantly affecting FAAH activity. nih.gov Dual inhibitors of NAAA and FAAH have also been developed. nih.gov

Information regarding the specific inhibition of Acid Ceramidase (AC) by this compound or its direct analogues is not prominent in the reviewed literature, suggesting an area for future investigation.

Table 2: Hydrolase Inhibitory Activity of Selected Analogues

| Compound/Series | Target Hydrolase | Activity (IC₅₀) | Source |

|---|---|---|---|

| 1-(4'-pentenoyl-3-(4'-pentenyl)-2-azetidinone) | Human FAAH | 4.5 µM | nih.gov |

| LY-2183240 (Aryl urea) | FAAH | 12 nM | nih.gov |

| URB-597 (Carbamate) | FAAH | 4.6 nM | mdpi.com |

| Amine 3 (PEA analogue) | Rat NAAA | 8.3 µM | nih.gov |

| Glycine ester 4 (PEA analogue) | Rat NAAA | 4.5 µM | nih.gov |

| AM11095 | NAAA | 18 nM | nih.gov |

| AM11078 | NAAA / FAAH | 21 nM / 5 nM | nih.gov |

| F96 | NAAA | 140.3 nM | frontiersin.org |

| AM9053 | NAAA | 36.4 nM | frontiersin.org |

Note: This table is interactive. You can sort and filter the data.

Other Enzyme Modulation (e.g., Cyclooxygenase (COX), Angiotensin Converting Enzyme (ACE), Protein Tyrosine Phosphatase 1B (PTP1B), Methylenetetrahydrofolate Reductase (MTHFR))

Cyclooxygenase (COX): The pyrazole ring is a core component of celecoxib (B62257), a well-known selective COX-2 inhibitor. Numerous studies have explored other pyrazole analogues for their COX inhibitory potential. nih.gov For example, 4,5-diaryl-1H-pyrazole-3-ol has been used as a template to synthesize various derivatives that showed good selectivity for the COX-2 enzyme over COX-1. nih.gov Novel substituted pyrazole derivatives have also been designed that selectively inhibited the COX-2 enzyme with IC₅₀ values in the nanomolar to low micromolar range. nih.gov

Angiotensin Converting Enzyme (ACE): The pyrazole class of compounds has been reported to possess ACE inhibitory activity, although specific studies on this compound analogues are not detailed in the reviewed sources. nih.gov

There is currently a lack of specific preclinical data on the modulatory effects of this compound analogues on Protein Tyrosine Phosphatase 1B (PTP1B) and Methylenetetrahydrofolate Reductase (MTHFR).

Receptor Ligand Binding (e.g., Estrogen Receptor, mGlu5 Receptor)

Estrogen Receptor (ER): Certain tetrasubstituted pyrazole derivatives have been identified as high-affinity ligands for the estrogen receptor, with some showing remarkable selectivity for the ERα subtype over ERβ. acs.orgcapes.gov.brresearchgate.net The introduction of specific substituents, such as a nitro group on the A-phenol ring of triaryl pyrazoles, has been shown to influence binding affinity for ER subtypes, generally favoring ERβ. nih.gov More recently, N-methyl-pyrazole derivatives have been developed as potent selective estrogen receptor degraders (SERDs) for potential use in breast cancer treatment, with one analogue exhibiting an ERα binding affinity (IC₅₀) of 24.0 nM. nih.gov

mGlu5 Receptor: Pyrazole-containing compounds have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov Research has described the structure-activity relationship in series of 5-aryl-3-acylpyridinyl-pyrazoles and 1-aryl-4-acylpyridinyl imidazoles as mGluR5 NAMs. nih.gov Other research has focused on 1,3-diphenyl-1H-pyrazol-5-yl derivatives as positive allosteric modulators (PAMs) of mGlu5. researchgate.net Additionally, pyrazoles have been identified as potent NAMs for the mGlu2 receptor. nih.gov

Investigations of Antimicrobial Efficacy and Mechanisms

The pyrazole nucleus is a common feature in compounds exhibiting a broad spectrum of antimicrobial activities, tackling both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

Numerous pyrazole analogues have demonstrated significant antibacterial properties.

Against Staphylococcus aureus: Coumarin-substituted pyrazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL. mdpi.com Pyrazole-ciprofloxacin hybrids also exhibited excellent activity against S. aureus, with some compounds having MIC values of 0.125–0.5 μg mL−1, comparable to ciprofloxacin (B1669076) itself. nih.gov Other pyrazole derivatives have shown broad-spectrum activity against S. aureus and other Gram-positive bacteria. researchgate.net

Against Escherichia coli: Aminoguanidine-derived 1,3-diphenyl pyrazoles showed better activity (MIC = 1 μg/ml) against an E. coli strain than the control drug moxifloxacin. nih.gov Certain 4-functionalized pyrazoles have also been evaluated against E. coli. meddocsonline.org In one study, a synthesized pyrazole derivative was found to be exceedingly active against E. coli with an MIC of 0.25 μg/mL, which was superior to the standard ciprofloxacin. nih.gov

Against Pseudomonas aeruginosa: While many pyrazole derivatives show moderate to weak activity against P. aeruginosa, some specific structures, like certain pyrazole-ciprofloxacin hybrids, have demonstrated good activity with MIC values as low as 2 μg mL−1. mdpi.comnih.gov

Against Bacillus subtilis: A series of pyrazole-based sulfonamide derivatives were evaluated for their antibacterial potential and showed selective activity against B. subtilis, with some compounds exhibiting an MIC of 1 µg/mL, which was more effective than the reference drug chloramphenicol. Other studies have also confirmed the activity of pyrazole derivatives against B. subtilis. researchgate.netmeddocsonline.org

Table 3: Antibacterial Activity of Selected Pyrazole Analogues

| Compound/Series | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli | 1 µg/ml | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus | 1–8 μg/ml | nih.gov |

| Pyrazole-ciprofloxacin hybrid 7g | S. aureus | 0.125 µg/mL | nih.gov |

| Pyrazole-ciprofloxacin hybrid 7c | P. aeruginosa | 2 µg/mL | nih.gov |

| Pyrazole Derivative (Compound 3) | E. coli | 0.25 µg/mL | nih.gov |

| Coumarin-substituted pyrazoles | MRSA | 3.125 µg/mL | mdpi.com |

| Pyrazole sulfonamide (Compound 9, 10, 11, 17) | B. subtilis | 1 µg/mL |

Note: This table is interactive. You can sort and filter the data.

Antifungal Activity

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including promising antifungal effects. nih.gov Analogues of this compound have been investigated for their efficacy against various fungal species, including Aspergillus niger, Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata.

Research has shown that certain pyrazole derivatives exhibit significant antifungal activity. For instance, one study reported that a synthesized pyrazole analogue displayed high activity against Aspergillus niger, with a minimum inhibitory concentration (MIC) of 1 μg/mL, which was more potent than the standard drug Clotrimazole (MIC: 2 μg/mL). nih.gov In another study, various newly synthesized pyrazoline derivatives were tested against Candida albicans and other Candida species, with some compounds showing strong activity comparable to the control drug itraconazole. alliedacademies.org Specifically, compound 7 in this study demonstrated significant potency against Candida albicans ATCC 90028 and a clinical isolate, Candida 12775. alliedacademies.org

Furthermore, a series of 1,3-diaryl-1H-pyrazole-4-carbaldehydes and their corresponding dihydrooxazole derivatives were synthesized and evaluated for their in vitro antifungal activity against six Candida species. mdpi.com The results indicated that these compounds exhibited lower MIC values, signifying greater inhibition, compared to the reference drug fluconazole. mdpi.com The fungicidal or fungistatic nature of these compounds has also been explored, with some pyrazoline derivatives demonstrating a fungicidal mode of action against C. albicans, C. glabrata, and C. krusei. ugm.ac.id

The structural features of these pyrazole analogues play a crucial role in their antifungal potency. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrazole ring can significantly influence the antifungal spectrum and efficacy. nih.gov For example, the presence of a 3,4,5-trimethoxyphenyl unit was found to be essential for maintaining biological activity against several Candida species, including azole-resistant strains. nih.gov

Table 1: Antifungal Activity of Pyrazole Analogues

| Compound/Analogue | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole Analogue (Compound 2) | Aspergillus niger | 1 µg/mL | nih.gov |

| Pyrazoline Derivative (Compound 7) | Candida albicans ATCC 90028 | Comparable to Itraconazole | alliedacademies.org |

| Pyrazoline Derivative (Compound 7) | Candida 12775 | Comparable to Itraconazole | alliedacademies.org |

| 1,3-diaryl-1H-pyrazole-4-carbaldehydes | Candida species | Lower than Fluconazole | mdpi.com |

| Dihydrooxazole Derivatives | Candida species | Lower than Fluconazole | mdpi.com |

| Pyrazoline Derivative (Compound 4e) | Candida albicans | 100 µM | ugm.ac.id |

| Pyrazoline Derivative (Compound 4e) | Candida glabrata | 50 µM | ugm.ac.id |

| Pyrazoline Derivative (Compound 4e) | Candida krusei | 50 µM | ugm.ac.id |

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains underscores the urgent need for new therapeutic agents. japsonline.com Pyrazole-containing compounds have been a focus of research for developing novel anti-tubercular drugs due to their diverse pharmacological activities. bohrium.com

Several studies have synthesized and evaluated pyrazole derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. For instance, a series of pyrazole-4-carboxamide derivatives were synthesized and tested, with some compounds showing potent activity against the H37Rv strain. japsonline.com Similarly, other research has reported on pyrazoline derivatives that exhibited significant anti-tubercular effects against M. tuberculosis H37Rv. researchgate.net

The mechanism of action for some of these pyrazole derivatives involves the induction of autophagy in host cells, which is a cellular process for degrading and recycling cellular components. nih.gov One particular pyrazole derivative, NSC 18725, was found to inhibit the growth of intracellular M. tuberculosis by inducing autophagy in macrophages. nih.gov Structure-activity relationship studies have indicated that specific structural features, such as a nitroso functional group and a para-chlorophenyl substitution on the pyrazole ring, are crucial for the anti-mycobacterial activity of these compounds. nih.gov

The minimum inhibitory concentrations (MICs) of these compounds are a key measure of their potency. In one study, the MICs of synthesized pyrazole carboxamides against M. tuberculosis H37Rv ranged from 0.8 to over 100 µg/ml. japsonline.com Another study reported a pyrazole derivative with an MIC value of 0.3125 μM against both fast and slow-growing mycobacteria. nih.gov

Table 2: Antitubercular Activity of Pyrazole Analogues

| Compound/Analogue | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole-4-carboxamide derivatives | Mycobacterium tuberculosis H37Rv | 0.8 to >100 µg/ml | japsonline.com |

| Pyrazoline derivatives | Mycobacterium tuberculosis H37Rv | Significant inhibition | researchgate.net |

| NSC 18725 (Pyrazole derivative) | Fast and slow-growing mycobacteria | 0.3125 µM | nih.gov |

Anti-biofilm Activity

Bacterial biofilms are a significant concern in clinical settings as they contribute to persistent infections and increased resistance to antibiotics. Pseudomonas aeruginosa is a notable opportunistic pathogen known for its ability to form biofilms. nih.govmdpi.com Research into anti-biofilm agents has explored the potential of pyrazole derivatives to inhibit or disrupt these bacterial communities.

While direct studies on this compound are limited, research on related compounds provides insights. For example, a pyrazole-derived molecule, ABA-4, has been shown to reduce intracellular levels of c-di-GMP, a key signaling molecule in biofilm formation, by 84% at a concentration of 100 µM in P. aeruginosa. mdpi.com This compound also inhibited 90% of biofilm formation at 25 µM and induced 60% dispersal of established biofilms at 100 µM. mdpi.com

Other studies have focused on different chemical scaffolds to combat P. aeruginosa biofilms. A lipid extract from Mantidis ootheca demonstrated an ability to eradicate preformed biofilms of P. aeruginosa. nih.gov Furthermore, certain 4-hydroxyindole (B18505) azo compounds have shown potential in inhibiting biofilm formation by P. aeruginosa. researchgate.net These findings highlight the ongoing search for diverse chemical structures with anti-biofilm properties.

**Table 3: Anti-biofilm Activity against *Pseudomonas aeruginosa***

| Compound/Analogue | Activity | Concentration | Reference |

|---|---|---|---|

| ABA-4 (Pyrazole-derived) | 84% reduction in c-di-GMP | 100 µM | mdpi.com |

| ABA-4 (Pyrazole-derived) | 90% inhibition of biofilm formation | 25 µM | mdpi.com |

| ABA-4 (Pyrazole-derived) | 60% dispersal of established biofilm | 100 µM | mdpi.com |

| Lipid extract from Mantidis ootheca | Eradication of preformed biofilms | Not specified | nih.gov |

| 4-hydroxyindole azo compounds | Inhibition of biofilm formation | Not specified | researchgate.net |

Antiviral Research Applications

Hepatitis C Virus (HCV) Replication Inhibition

The hepatitis C virus (HCV) is a major cause of chronic liver disease worldwide. nih.gov The development of direct-acting antivirals has revolutionized HCV treatment, and research continues to identify new inhibitors. Pyrazole derivatives have emerged as a class of compounds with potential anti-HCV activity.

A study reported the synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides that inhibit HCV replication. nih.gov Several of these compounds inhibited the subgenomic HCV replicon of genotype 1b with EC50 values between 5 and 8 μM and showed even greater potency against the infectious Jc1 HCV 2a genotype. nih.gov The mechanism of action for these pyrazolecarboxamides was found to be the suppression of cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels. nih.gov Specifically, one compound exhibited an IC50 of 3.2 μM in a COX-2 promoter-linked luciferase reporter assay. nih.gov

Table 4: HCV Replication Inhibition by Pyrazole Analogues

| Compound/Analogue | HCV Genotype | Activity (EC50) | Reference |

|---|---|---|---|

| Pyrazolecarboxamide derivatives (Compounds 6, 7, 8, 16) | 1b | 5 - 8 µM | nih.gov |

| Pyrazolecarboxamide derivatives (Compounds 6, 7, 8, 16) | 2a | Higher potency than against 1b | nih.gov |

| Compound 6 | 1b | 6.7 µM | nih.gov |

HIV Replication Inhibition

The human immunodeficiency virus (HIV) pandemic continues to be a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new antiretroviral agents. nih.gov Pyrazole-based compounds have been investigated as potential HIV inhibitors.

In a study screening an in-house library of pyrazole-based compounds, two structurally similar hits were identified as non-toxic and active in a dose-dependent manner against HIV-1 replication. nih.gov Further chemical expansion and structure-activity relationship (SAR) studies led to the selection of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as a lead compound with a favorable pharmacokinetic profile. nih.gov Importantly, this compound was found to not belong to the three main classes of anti-HIV drugs, suggesting a novel mechanism of action which is of great interest in overcoming viral resistance. nih.gov

Another class of compounds, cyclotriazadisulfonamides (CADA), which can be considered related macrocyclic structures, have been shown to inhibit HIV entry by down-modulating the CD4 receptor on host cells. nih.gov

Table 5: HIV Replication Inhibition by Pyrazole Analogues

| Compound/Analogue | Activity | Key Finding | Reference |

|---|---|---|---|

| Methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate | Dose-dependent inhibition of HIV-1 replication | Does not belong to the main classes of anti-HIV drugs | nih.gov |

| Cyclotriazadisulfonamide (CADA) compounds | Inhibit HIV entry | Down-modulate the CD4 receptor | nih.gov |

Neuraminidase Inhibition (e.g., against Influenza H1N1 virus)

Influenza viruses cause seasonal epidemics and occasional pandemics, posing a significant threat to public health. Neuraminidase (NA), a key enzyme on the surface of the influenza virus, is a major target for antiviral drugs. magtechjournal.comnih.gov NA inhibitors work by preventing the release of new virus particles from infected cells. nih.gov

Anti-inflammatory and Analgesic Research

Pyrazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. The well-known anti-inflammatory drug celecoxib, which contains a pyrazole ring, highlights the therapeutic potential of this class of compounds. nih.govresearchgate.net Research has focused on synthesizing novel pyrazole derivatives with improved efficacy and safety profiles. researchgate.netnih.gov

The overexpression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of many chronic inflammatory diseases. nih.govnih.gov Consequently, the inhibition of these mediators is a key therapeutic strategy.

Studies have shown that certain pyrazole derivatives can effectively suppress the production of TNF-α and IL-6. For instance, a series of 3,5-disubstituted-4,5-dihydro-1H-pyrazoles were synthesized and evaluated for their ability to inhibit these pro-inflammatory cytokines. The screening results indicated that several of these compounds exhibited significant suppression of both TNF-α and IL-1β. alliedacademies.org Specifically, compounds 1 , 2 , and 12 from this series were identified as potent inhibitors of these inflammatory mediators. alliedacademies.org Further research has identified boswellic acid analogues as significant inhibitors of TNF-α and IL-6 both in laboratory studies and in living organisms. nih.gov

| Compound | Target | Effect | Reference |

| 3,5-disubstituted-4,5-dihydro-1H-pyrazole analogues | TNF-α, IL-1β | Significant suppression | alliedacademies.org |

| Boswellic acid analogues | TNF-α, IL-6 | Significant inhibition | nih.gov |

This table summarizes the inhibitory effects of specific pyrazole analogues on key inflammatory mediators.

A primary mechanism for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs. nih.govnih.gov

Numerous pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors. researchgate.netnih.gov This selectivity is desirable as it is believed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov For example, a novel pyrazole derivative, compound AD 532 ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)), demonstrated promising anti-inflammatory and analgesic activities with a favorable safety profile, showing no ulcerogenic effects in preclinical studies. nih.gov While it was a less potent COX-2 inhibitor than celecoxib in laboratory tests, this may suggest a lower potential for cardiovascular toxicity. nih.gov Another study on 1,3,4-trisubstituted pyrazoles revealed that some compounds, such as 5e and 8e , exhibited anti-inflammatory and analgesic activities through the equal inhibition of both COX-1 and COX-2 isoforms. nih.gov

| Compound | Target | Selectivity | Reference |

| AD 532 | COX-2 | Selective | nih.gov |

| 5e and 8e | COX-1 and COX-2 | Non-selective | nih.gov |

This table highlights the COX enzyme inhibition profile of selected pyrazole derivatives.

The analgesic effects of pyrazole derivatives are closely linked to their anti-inflammatory properties, primarily through the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. researchgate.netnih.gov Prostaglandins are key mediators of pain and inflammation. By blocking their production, pyrazole derivatives can effectively alleviate pain.

The analgesic activity of pyrazole compounds has been evaluated using various preclinical models, such as the formalin-induced hyperalgesia and hot-plate tests. nih.gov For instance, compound AD 532 showed significant analgesic effects in these models, comparable to standard drugs like indomethacin (B1671933) and celecoxib. nih.gov The synthesis of novel 1,3,4-trisubstituted pyrazoles has also yielded compounds with potent analgesic activity. nih.gov Compound 5e from this series was identified as a particularly active analgesic agent. nih.gov

Antioxidant and Cytoprotective Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. The pyrazole scaffold has been recognized for its antioxidant potential. nih.gov

Numerous studies have explored the antioxidant properties of pyrazole derivatives. nih.govresearchgate.netresearchgate.net For example, a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their antioxidant activity. nih.gov The introduction of amino and hydroxyl groups into the pyrazole nucleus has been shown to be important for antioxidant activity. researchgate.net In one study, 4-aminopyrazol-5-ols, as analogues of the antioxidant drug Edaravone, demonstrated significant antioxidant activity. researchgate.net Another investigation into novel thienyl-pyrazoles also highlighted their potential as antioxidant agents. nih.gov The antioxidant activity of these compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net

| Compound Series | Key Structural Feature | Antioxidant Activity | Reference |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazoles | Naphthyl and phenyl substitution | Potent | nih.gov |

| 4-aminopyrazol-5-ols | Amino and hydroxyl groups | Significant | researchgate.net |

| Thienyl-pyrazoles | Thienyl substitution | Potential | nih.gov |

This table summarizes the antioxidant potential of different series of pyrazole derivatives.

Neuroprotective and Central Nervous System (CNS) Activity

Emerging research suggests that pyrazole derivatives may possess neuroprotective properties and other activities within the central nervous system. In a study aimed at discovering new compounds with neuroprotective potential, a series of 4,5-dihydro-1H-pyrazole derivatives were designed as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Overproduction of nitric oxide by nNOS is linked to neuronal damage in various neurological disorders.

Among the synthesized compounds, 11r [1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole] and 11e [1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole] showed the highest inhibitory activity against nNOS in rat brain tissue, with inhibition percentages of 70% and 62%, respectively. nih.gov Another study investigating 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues reported significant anticonvulsant and neuroprotective activities. researchgate.net Specifically, compound 4b demonstrated neuroprotective effects with an IC₅₀ of 159.20 ± 1.21 μM. researchgate.net

| Compound | Target/Activity | Key Finding | Reference |

| 11r | nNOS inhibition | 70% inhibition | nih.gov |

| 11e | nNOS inhibition | 62% inhibition | nih.gov |

| 4b | Neuroprotection | IC₅₀ of 159.20 ± 1.21 μM | researchgate.net |

This table presents the neuroprotective activity of specific pyrazole analogues.

Antiproliferative and Anticancer Mechanism Studies

The pyrazole scaffold is a promising framework for the development of novel anticancer agents. nih.gov Pyrazole derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key enzymes and proteins involved in cancer cell growth and proliferation, such as EGFR, VEGFR-2, and various kinases. nih.gov

A series of 1,3-diarylpyrazolones were synthesized and evaluated for their antiproliferative activity against non-small cell lung cancer cell lines. nih.gov Compound P7 from this series exhibited high antiproliferative activity against A549 and NCI-H522 cancer cell lines while being significantly less toxic to non-cancerous cells. nih.gov Cell cycle analysis revealed that different pyrazolone (B3327878) compounds could arrest the cell cycle at different phases, suggesting varied mechanisms of action. nih.gov For instance, di-halo-substituted compounds arrested the cell cycle at the G2/M phase, while a mono-halo-substituted compound caused arrest at the G0/G1 phase. nih.gov

Cell Line Specific Activity

The cytotoxic effects of pyrazole derivatives have been evaluated across a diverse panel of human cancer cell lines, demonstrating varied and cell-specific activity.

HT-29 (Colon Adenocarcinoma): Studies on pyrazole derivatives have shown their potential to reduce the viability of colorectal adenocarcinoma cells like HT-29. nih.gov For instance, certain pyrazole derivatives have been identified to diminish the viability of HT-29 cells. nih.gov The anti-cancer activity of various central nervous system (CNS) drugs, when used in combination with standard antineoplastics like 5-fluorouracil (B62378) (5-FU), has also been explored in HT-29 cells, with some combinations showing synergistic growth inhibition. nih.govmdpi.com

MCF-7 (Breast Adenocarcinoma): The MCF-7 breast cancer cell line has been a frequent subject of investigation for pyrazole compounds. The cytotoxic effects of several pyrazole derivatives have been demonstrated in MCF-7 cells. nih.govnih.gov For example, some 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant antiproliferative effects against MCF-7 cells. nih.govresearchgate.netrsc.org The viability of MCF-7 cells was notably decreased after treatment with certain pyrazole derivatives, such as PYRIND, which exhibited an IC-50 value of 39.7 ± 5.8 μM after 72 hours of treatment. nih.gov

A549 (Lung Carcinoma): Analogues of this compound have also been assessed for their activity against the A549 lung cancer cell line. mdpi.comresearchgate.net Several 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated significant cytotoxicity against A549 cells. researchgate.netrsc.org For instance, some pyrazole-linked peptidomimetics have shown potential inhibition of A549 cell lines. mdpi.com Furthermore, almost all target compounds in one study displayed antitumor activity against A549 cells. researchgate.net

LS180 and K562: While specific data on the activity of this compound or its direct analogues against LS180 and K562 cell lines is not readily available in the provided context, the broad investigation of pyrazole derivatives against various cancer cell lines suggests potential for activity.

Interactive Table: Cytotoxic Activity of Pyrazole Analogues on Various Cancer Cell Lines

| Compound/Analogue Class | Cell Line | Observed Effect | IC50 Value | Reference |

| PYRIND | MCF-7 | Decreased viability | 39.7 ± 5.8 μM (72h) | nih.gov |

| TOSIND | MDA-MB-231 | Strongly decreased viability | 17.7 ± 2.7 μM (72h) | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Significant cytotoxicity | 3.9–35.5 μM | researchgate.netrsc.org |

| Pyrazole-linked peptidomimetics | A549 | Potential inhibition | 36.12 µM | mdpi.com |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives | HCT116 | Significant inhibition | 0.39 ± 0.06 µM | mdpi.com |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives | MCF-7 | Significant inhibition | 0.46 ± 0.04 µM | mdpi.com |

Targeting Specific Cancer-Related Pathways or Enzymes

The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate specific signaling pathways and inhibit key enzymes involved in cancer progression.

Enzyme Inhibition: Pyrazole compounds have been identified as potent inhibitors of various enzymes crucial for cancer cell survival and proliferation. nih.gov These include:

Cyclin-Dependent Kinase 2 (CDK2): Certain pyrazole-indole hybrids have shown the ability to embed in the active pocket of the CDK-2 enzyme, suggesting a mechanism for their anticancer activity. nih.gov

Aurora-A Kinase: N-1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have demonstrated significant inhibitory activity against Aurora-A kinase. mdpi.com

Bcl-2: A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were designed as potential inhibitors of the Bcl-2 protein, a key regulator of apoptosis. Molecular docking studies confirmed a high binding affinity of these compounds to Bcl-2. nih.govresearchgate.netrsc.org

Phosphoinositide 3-kinase (PI3K): Pyrazole substituted resorcinol (B1680541) derivatives have shown remarkable inhibitory potential against the gamma isoform of PI3K, an enzyme involved in inflammatory cell recruitment to tumors. researchgate.net

Apoptotic Pathways: Many pyrazole analogues exert their anticancer effects by inducing apoptosis (programmed cell death). For example, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. researchgate.netrsc.org The inhibition of anti-apoptotic proteins like Bcl-2 by these compounds further promotes cancer cell death. nih.gov Some pyrazole derivatives have also been shown to cause a decrease in caspase-3 and caspase-7 activities in certain cell lines. nih.gov

Anti-diabetic Research (e.g., PTP1B inhibition)

Beyond oncology, pyrazole derivatives have emerged as a promising class of compounds for the management of type 2 diabetes. A key target in this area is Protein Tyrosine Phosphatase 1B (PTP1B).

PTP1B Inhibition: PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, and its overexpression is linked to insulin resistance and the development of type 2 diabetes and obesity. nih.govnih.gov Therefore, inhibiting PTP1B is a well-recognized therapeutic strategy. nih.govnih.gov

Various derivatives of the pyrazole scaffold have exhibited prominent PTP1B inhibitory activity. nih.gov For instance, indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives have been synthesized and evaluated as PTP1B inhibitors. digitellinc.com One such derivative, featuring a difluoromethoxy indole-GA structure, demonstrated potent uncompetitive inhibition of PTP1B with an IC50 value of 1.6 µM. digitellinc.com In silico studies have suggested that the pyrazole scaffold can interact with key amino acid residues within the PTP1B active site, such as TYR46, ASP48, and PHE182, providing a structural basis for their inhibitory activity. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Scalability

The advancement of 4-(Azetidin-3-yloxy)-1H-pyrazole from a laboratory-scale molecule to a viable therapeutic candidate hinges on the development of efficient and scalable synthetic routes. Current synthetic strategies for related pyrazole (B372694) compounds often involve multi-step processes that can be time-consuming and may not be economically viable for large-scale production. nih.govnih.gov Future research should focus on pioneering novel synthetic methodologies that address these limitations.

Key areas of exploration include:

Catalytic Systems: The development of novel catalysts could streamline the synthesis by enabling fewer reaction steps and improving yields. For instance, exploring advanced palladium-catalyzed cross-coupling reactions or novel cycloaddition strategies could offer more direct routes to the pyrazole core and its derivatives. nih.govnih.gov

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow chemistry could offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Advantages | Disadvantages | Future Research Focus for this compound |

| Traditional Batch Synthesis | Well-established, versatile | Can be slow, potential for isomeric mixtures, scalability challenges nih.gov | Optimization of existing multi-step routes. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields nih.gov | Specialized equipment required, scalability can be a concern | Application to key bond-forming steps in the synthesis of the core structure. |

| Green Chemistry Approaches | Reduced environmental impact, use of benign solvents rsc.org | May require significant process optimization | Development of a fully green synthetic route from starting materials. |

| Flow Chemistry | High throughput, enhanced safety and control, scalable | High initial setup cost | Adaptation of optimized batch reactions to a continuous flow process. |

Advanced Computational Modeling for De Novo Design and Optimization of Analogues

Computational chemistry is an indispensable tool for accelerating the drug discovery process. eurasianjournals.com For this compound, advanced computational modeling can provide profound insights into its structure-activity relationships (SAR) and guide the design of next-generation analogues with enhanced properties.

Future computational efforts should include:

Molecular Docking and Dynamics: Simulating the binding of this compound and its virtual analogues to various biological targets can help predict their binding affinities and modes of interaction. eurasianjournals.com Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-receptor complex over time.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can offer a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the prediction of its chemical behavior. eurasianjournals.com

De Novo Design Algorithms: Utilizing algorithms for de novo design can generate novel molecular structures based on the pharmacophoric features of this compound, expanding the chemical space for lead optimization.

Development of Highly Selective Ligands for Specific Biological Targets

A crucial aspect of modern drug development is the creation of ligands with high selectivity for their intended biological target to minimize off-target effects. Research on other pyrazole derivatives has demonstrated that high selectivity can be achieved through systematic structural modifications. nih.govillinois.edu

For this compound, a focused effort is needed to:

Identify and Validate Biological Targets: High-throughput screening and chemoproteomics approaches can be employed to identify the primary biological targets of this compound.

Structure-Based and Ligand-Based Design: Once targets are identified, computational models can be used to design analogues with improved selectivity. This involves modifying the substituents on both the pyrazole and azetidine (B1206935) rings to enhance interactions with the target protein while minimizing interactions with off-targets. Studies on other pyrazoles have shown that even small changes, such as the addition of a specific substituent, can dramatically increase selectivity. nih.govillinois.edu

Table 2: Strategies for Enhancing Ligand Selectivity

| Strategy | Description | Application to this compound |

| Substituent Modification | Altering functional groups on the core scaffold to exploit differences in the binding pockets of target and off-target proteins. | Systematic variation of substituents on the azetidine and pyrazole rings. |

| Conformational Constraint | Introducing rigid elements into the molecular structure to lock it into a bioactive conformation that is preferred by the target. | Exploring bicyclic or spirocyclic analogues. |

| Isosteric Replacement | Replacing functional groups with others that have similar steric and electronic properties to fine-tune binding interactions. | Replacing the ether linkage or modifying the azetidine ring. |

Investigation of Polypharmacology and Multi-Target Directed Ligands

The traditional "one drug, one target" paradigm is being increasingly supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach can be particularly beneficial for complex multifactorial diseases. The scaffold of this compound is well-suited for the development of multi-target directed ligands (MTDLs).

Future research in this area should focus on:

Network Pharmacology Analysis: Identifying the potential multiple targets of this compound and mapping their roles in disease pathways.

Rational Design of MTDLs: Intentionally designing analogues that modulate multiple, disease-relevant targets simultaneously. researchgate.net This could involve creating hybrid molecules that combine the pharmacophoric features necessary for interacting with different proteins. The goal is to create a more efficacious therapeutic agent with a lower likelihood of developing resistance. nih.gov

Integration with Emerging Technologies in Chemical Biology Research

The field of chemical biology is rapidly evolving, and integrating this compound research with emerging technologies will be key to fully understanding its biological functions and therapeutic potential.

Areas for integration include:

Chemical Probes: Developing tagged versions of this compound (e.g., with biotin (B1667282) or a fluorescent dye) to facilitate target identification and validation through techniques like affinity chromatography and fluorescence microscopy.

PROTACs and Molecular Glues: Exploring the potential of this scaffold as a building block for creating Proteolysis Targeting Chimeras (PROTACs) or molecular glues. This would involve designing derivatives that can recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

High-Content Imaging and Phenotypic Screening: Utilizing automated microscopy and analysis to screen libraries of this compound analogues for their effects on cellular morphology and function, providing a broader understanding of their biological activities beyond a single target.

Q & A

Q. What are the key synthetic methodologies for preparing 4-(Azetidin-3-yloxy)-1H-pyrazole derivatives?

The synthesis typically involves cyclocondensation reactions to form the azetidine ring followed by coupling with a pyrazole moiety. For example, azetidine precursors are synthesized under controlled conditions (e.g., acetonitrile or ethanol as solvents, 60–80°C) to optimize ring stability. Subsequent functionalization of the pyrazole ring may employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling for aryl substitutions. Yields vary between 60–80%, depending on solvent polarity and temperature .

Q. How are purification and characterization of this compound derivatives performed?

- Purification : Flash column chromatography with solvent gradients (e.g., ethyl acetate/petroleum ether ratios from 1:1 to 9:1) is standard for isolating regioisomers and removing byproducts .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry, while mass spectrometry (ESI-MS) validates molecular weight. For example, ¹H-NMR signals at δ 3.5–4.5 ppm often indicate azetidine ring protons .

Q. What solvents and reaction conditions optimize yield in pyrazole-azetidine hybrid synthesis?

Polar aprotic solvents (e.g., THF, acetonitrile) enhance solubility of intermediates, while ethanol/water mixtures are used for CuAAC reactions. Temperature control (50–80°C) minimizes side reactions like ring-opening of the azetidine moiety .

Advanced Research Questions

Q. How do substituent positions (3- vs. 4-) on the pyrazole ring influence biological activity?

Regioisomeric studies show that 3-(4'-methoxyphenyl)-1H-pyrazole derivatives (e.g., compound 4b ) exhibit 2–13-fold higher antiproliferative activity against cancer cell lines (e.g., HT-29, HL-60) compared to 4-substituted analogs (e.g., 3i ). This is attributed to steric effects and improved binding to kinase domains .

Q. What analytical strategies resolve contradictions in biological activity data for structurally similar analogs?

- Case Study : When 3p (4'-ethoxyphenyl at pyrazole 4-position) showed 4–6-fold lower activity than its regioisomer 4c , density functional theory (DFT) calculations revealed that the 3-substituted isomer adopts a conformation that better aligns with the ATP-binding pocket of target kinases .

- Method : Pair SAR analysis with computational modeling to rationalize discrepancies.

Q. What mechanistic hypotheses explain the biological activity of azetidine-pyrazole hybrids?

Proposed mechanisms include:

- Kinase inhibition : Interaction with conserved lysine residues in the ATP-binding site (e.g., EGFR, VEGFR2).

- DNA intercalation : Planar aromatic substituents (e.g., 3,4,5-trimethoxyphenyl) enable stacking with DNA base pairs, as shown in fluorescence quenching assays .

Methodological Challenges and Solutions

Q. How to address low yields in azetidine ring synthesis?

- Problem : Azetidine rings are prone to ring-opening under acidic conditions.

- Solution : Use mild bases (e.g., NaHCO₃) during workup and stabilize the ring with electron-withdrawing groups (e.g., tosyl protection) .

Q. What strategies differentiate regioisomers in NMR spectra?

- NOESY/ROESY : Detect spatial proximity between azetidine oxygen and pyrazole protons.

- ¹³C-NMR : Chemical shifts for C3 vs. C4 pyrazole carbons differ by 5–10 ppm due to electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.